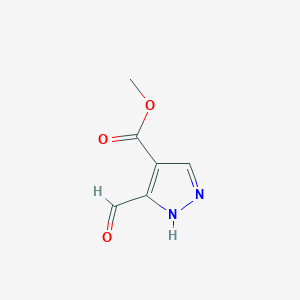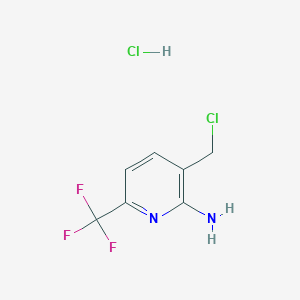
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 3-position, a trifluoromethyl group at the 6-position, and an amine group at the 2-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Chloromethylation: Introduction of the chloromethyl group at the 3-position.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 6-position.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an imine or amide.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation with potassium permanganate can produce a nitro derivative.
科学的研究の応用
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity, while the chloromethyl group can facilitate covalent interactions with target proteins.
類似化合物との比較
Similar Compounds
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the hydrochloride salt form.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but different substitution pattern.
Uniqueness
3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine hydrochloride is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The combination of the chloromethyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
1026039-38-2 |
|---|---|
分子式 |
C7H7Cl2F3N2 |
分子量 |
247.04 g/mol |
IUPAC名 |
3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-3-4-1-2-5(7(9,10)11)13-6(4)12;/h1-2H,3H2,(H2,12,13);1H |
InChIキー |
KDTRIKBMBZTLPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1CCl)N)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


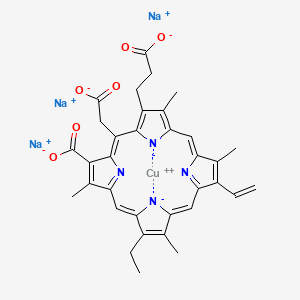

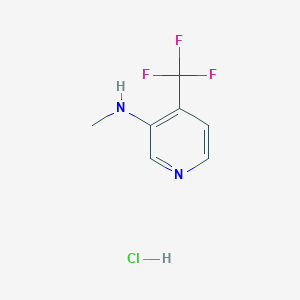
![5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B13114292.png)

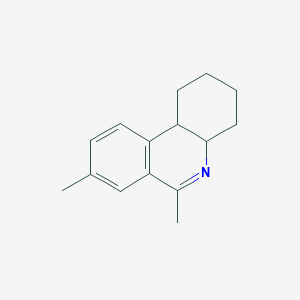
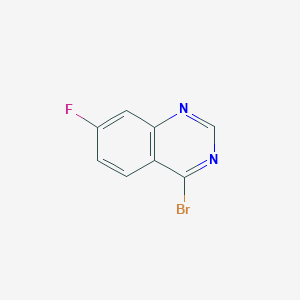


![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)
